4-Ethoxy-3-(piperidine-1-sulfonyl)aniline
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Description
“4-Ethoxy-3-(piperidine-1-sulfonyl)aniline” is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 . It is used for proteomics research .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
“this compound” is a solid substance that can be stored at room temperature .Mechanism of Action
While the specific mechanism of action for “4-Ethoxy-3-(piperidine-1-sulfonyl)aniline” is not mentioned in the retrieved papers, piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, with their derivatives showing potential against various types of cancers .
Future Directions
Piperidine derivatives have been the focus of many scientific papers over the last five years, indicating a strong interest in this field . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “4-Ethoxy-3-(piperidine-1-sulfonyl)aniline” and similar compounds may have promising future applications in drug design and pharmaceutical research.
Properties
IUPAC Name |
4-ethoxy-3-piperidin-1-ylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-2-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIYWOZRGGDLRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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